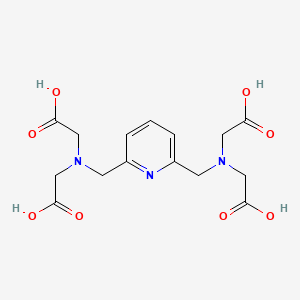
2,6-Bis(aminomethyl)pyridinetetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(aminomethyl)pyridinetetraacetate is a heterocyclic organic compound with the molecular formula C15H19N3O8 and a molecular weight of 369.33 g/mol . It is known for its complex structure, which includes a pyridine ring substituted with aminomethyl and carboxymethyl groups. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(aminomethyl)pyridinetetraacetate typically involves the reaction of pyridine derivatives with aminomethyl and carboxymethyl reagents. One common method includes the use of glycine derivatives in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(aminomethyl)pyridinetetraacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction: Reduction reactions can modify the functional groups on the compound, altering its chemical properties.
Substitution: The aminomethyl and carboxymethyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2,6-Bis(aminomethyl)pyridinetetraacetate has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical assays to study enzyme interactions and other biological processes.
Industry: It is used in the production of advanced materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-Bis(aminomethyl)pyridinetetraacetate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved often include coordination chemistry mechanisms, where the compound acts as a ligand to stabilize metal ions in specific oxidation states .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2,6-Bis(aminomethyl)pyridinetetraacetate include:
2,6-Bis(aminomethyl)pyridine: Lacks the carboxymethyl groups, making it less versatile in forming stable complexes.
2,6-Diaminopyridine: Similar structure but lacks the aminomethyl and carboxymethyl groups, limiting its applications in coordination chemistry.
Uniqueness
What sets this compound apart from similar compounds is its ability to form highly stable complexes with metal ions due to the presence of both aminomethyl and carboxymethyl groups. This makes it particularly useful in applications requiring stable metal-ligand interactions .
Propriétés
Numéro CAS |
53793-56-9 |
|---|---|
Formule moléculaire |
C15H19N3O8 |
Poids moléculaire |
369.33 g/mol |
Nom IUPAC |
2-[[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C15H19N3O8/c19-12(20)6-17(7-13(21)22)4-10-2-1-3-11(16-10)5-18(8-14(23)24)9-15(25)26/h1-3H,4-9H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Clé InChI |
GGLAGENYOZKOMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O |
SMILES canonique |
C1=CC(=NC(=C1)CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O |
Synonymes |
2,6-bis(aminomethyl)pyridinetetraacetate PBMNTA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


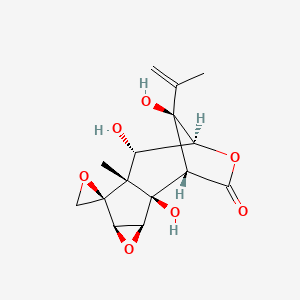
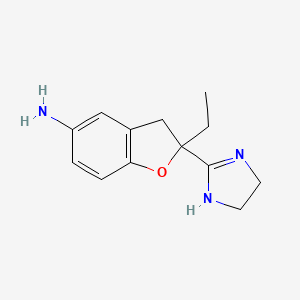
![N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B1232489.png)
![(4R,4aS,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1232492.png)

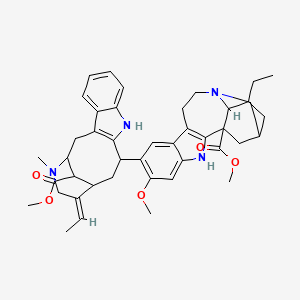
![3-methylbutyl (1S,5R,7R)-4-oxo-3-(thiophen-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate](/img/structure/B1232495.png)
![(3S,3'aR,8'aS,8'bS)-5-ethyl-2'-(phenylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B1232496.png)
![[(1S,2R,4S,9R,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1232497.png)
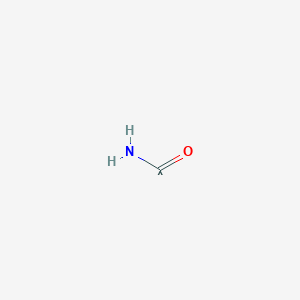
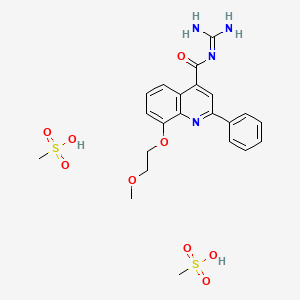


![[13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate](/img/structure/B1232507.png)
